molecular formula C10H12N2O2 B177042 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 130137-40-5

7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B177042
M. Wt: 192.21 g/mol
InChI Key: OIQGECPSMWFOCC-UHFFFAOYSA-N
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Description

“7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one” is a chemical compound with the empirical formula C10H12N2O2 . It is a solid substance . The CAS number for this compound is 130137-40-5 .


Molecular Structure Analysis

The molecular weight of “7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one” is 192.21 . The SMILES string representation of this compound is CC1Oc2cc(N)ccc2N(C)C1=O .


Physical And Chemical Properties Analysis

“7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one” is a solid substance . Its density is 1.223g/cm3 . The boiling point is 470.3ºC at 760 mmHg .

Scientific Research Applications

Allelochemical Properties

Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, such as 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, have been identified for their allelochemical properties. They are known for exhibiting biological properties like phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. These properties are of high interest due to their potential agronomic utility. Synthetic methods have been developed to obtain these compounds in high yield, which are useful for agronomic research and applications (Macias et al., 2006).

Ecological Role and Bioactivity

Further research has explored the ecological role and bioactivity of benzoxazinones, including 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one. These compounds have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. The potential application of benzoxazinones as leads for natural herbicide models is a topic of current interest, along with their ecological behavior and role in chemical defense mechanisms (Macias et al., 2009).

Lipid Lowering Actions in Animal Models

A study on derivatives of 7-acyl-(2H)-1,4-benzoxazin-3-(4H)-one, which includes 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, revealed lipid-lowering actions in animal models. These compounds showed hypocholesterolemic and hypotriglyceridemic activities in various animal models, indicating their potential for pharmaceutical applications (Moussavi et al., 1989).

Synthetic Methodologies and Applications

The development of synthetic methodologies for compounds such as 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one has been a focus in research due to their diverse applications. These include potential use in pharmaceuticals and as bioactive compounds in agriculture (Kluge & Sicker, 1996).

Anticonvulsant Properties

Research on 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, closely related to 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, demonstrated anticonvulsant activities. These studies provide insights into the potential therapeutic applications of benzoxazinone derivatives in treating convulsive disorders (Piao et al., 2008).

Chemical Ecology of Plant Root and Pest Interactions

The role of benzoxazinoids in plant-insect interactions has been explored, specifically their defensive system against herbivores. This research is significant for understanding plant defense mechanisms and developing natural pest control strategies (Glauser et al., 2011).

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) . The safety pictograms associated with this compound include GHS07 . The hazard statements include H319 , and the precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

7-amino-2,4-dimethyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-10(13)12(2)8-4-3-7(11)5-9(8)14-6/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQGECPSMWFOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546180
Record name 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

CAS RN

130137-40-5
Record name 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Anderluh, J Cesar, P Štefanič, D Kikelj… - European journal of …, 2005 - Elsevier
New platelet glycoprotein IIb/IIIa (GP IIb/IIIa, integrin α IIb β 3 ) antagonists were prepared on a 2H-1,4-benzoxazine-3(4H)-one scaffold. Their anti-aggregatory activities in human …
Number of citations: 44 www.sciencedirect.com

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